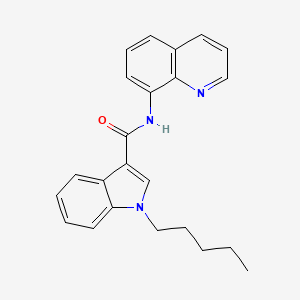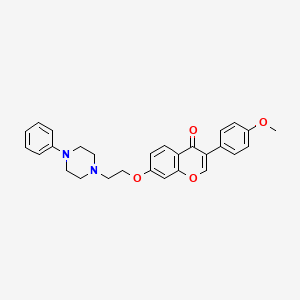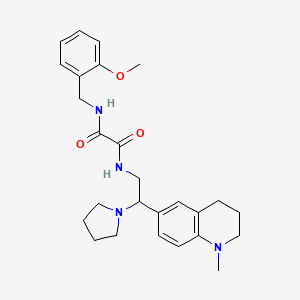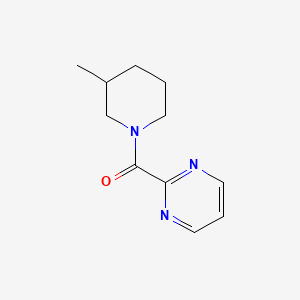
N-(6-methoxypyrimidin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyrimidin-4-yl)nicotinamide is a derivative of Nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is used orally to prevent and treat pellagra (niacin deficiency) . Nicotinamide is an ingredient found in a variety of cosmetic products .
Synthesis Analysis
The synthesis methods of N-(6-methoxypyrimidin-4-yl)nicotinamide mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Chemical Reactions Analysis
N-(6-methoxypyrimidin-4-yl)nicotinamide is involved in the biosynthesis of NAD+ . It plays a role in the salvage synthesis pathway, which is key to maintaining NAD+ levels in cells .Scientific Research Applications
Metal Complexes and Coordination Chemistry
The compound’s pyridine-based structure makes it an excellent ligand for metal coordination complexes. Researchers have explored its ability to form stable complexes with transition metals such as zinc, iron, and copper. These complexes find applications in catalysis, molecular recognition, and drug delivery systems .
Supramolecular Chemistry and Anion Recognition
Tridentate pincer ligands, like N-(6-methoxypyrimidin-4-yl)nicotinamide, can act as anion receptors. Their defined positive charge region allows them to interact with anions through hydrogen bonding. Understanding their binding affinity for specific anions is crucial for designing molecular sensors and selective ion transporters .
Materials Science and Crystal Engineering
The crystal structure of N-(6-methoxypyrimidin-4-yl)nicotinamide provides insights into its packing arrangement. Hirshfeld surface analysis indicates significant OH/HO contacts resulting from intermolecular interactions. Researchers explore these interactions to design new materials, including coordination polymers and supramolecular assemblies .
Spectroscopic Studies
The compound’s vibrational spectra (e.g., IR spectra) offer valuable information about its functional groups. Peaks corresponding to NH groups, C=N bonds, and other moieties provide insights into its molecular structure and behavior in different environments .
Computational Chemistry and Energy Calculations
Researchers employ computational methods (such as DFT calculations) to understand the compound’s stability, electronic properties, and intermolecular forces. Energy profile diagrams reveal the balance between electrostatic and dispersion forces in the crystal lattice .
Mechanism of Action
Future Directions
There is an emerging interest in assessing N-(6-methoxypyrimidin-4-yl)nicotinamide as a potential therapeutic target . Future research on technical approaches to further enhance its synthesis and strengthen clinical studies are prospected . The prospection of N-(6-methoxypyrimidin-4-yl)nicotinamide to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .
properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)15-11(16)8-3-2-4-12-6-8/h2-7H,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHISGAHAETQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)
![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)


![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)


![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)
